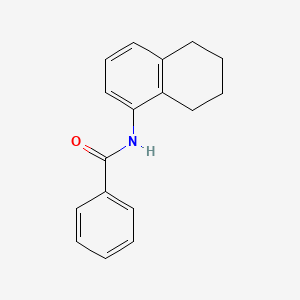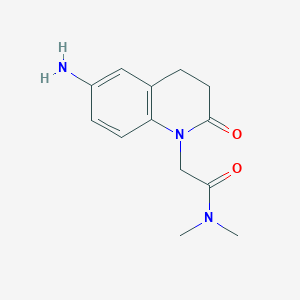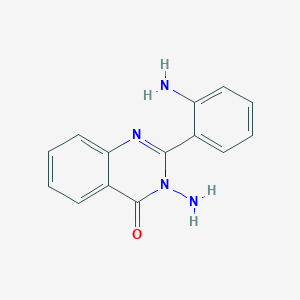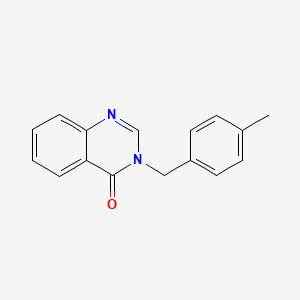![molecular formula C13H14N6 B11864870 1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the hydrazinyl group and the dimethylphenyl substituent contributes to its unique chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under controlled conditions.
Introduction of the 2,3-Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Hydrazinyl Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted pyrazolo[3,4-d]pyrimidine compounds .
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- 1-(2,3-Dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity .
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-4-3-5-11(9(8)2)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI Key |
TVYGYEJCZLQITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=NC=NC(=C3C=N2)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)



![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)





